molecular formula C9H8ClN3OS B1269988 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide CAS No. 842957-18-0

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide

Cat. No.: B1269988
CAS No.: 842957-18-0
M. Wt: 241.7 g/mol
InChI Key: PZFSOXXVENMMMU-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide is a chemical compound that belongs to the class of benzo[1,2,5]thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the benzo[1,2,5]thiadiazole core in the structure imparts unique electronic and photophysical properties, making it a valuable scaffold for the development of new functional materials and bioactive molecules.

Properties

IUPAC Name

2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c1-5-2-3-6-9(13-15-12-6)8(5)11-7(14)4-10/h2-3H,4H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFSOXXVENMMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

A common approach involves cyclizing 4-methyl-1,2-diaminobenzene with sulfur monochloride ($$S2Cl2$$) or thionyl chloride ($$SOCl_2$$) under anhydrous conditions. For example:

  • 4-Methyl-1,2-diaminobenzene (1.0 equiv) is treated with $$S2Cl2$$ (1.2 equiv) in dry dichloromethane at 0–5°C.
  • The reaction is stirred for 6–8 hours, followed by quenching with ice water.
  • The product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 60–75%.

Nitration and Reduction

Alternative methods employ nitration of pre-formed benzothiadiazole derivatives, followed by reduction:

  • Benzothiadiazole is nitrated at position 4 using fuming nitric acid ($$HNO3$$) in concentrated sulfuric acid ($$H2SO_4$$) at 0°C.
  • The nitro group is reduced to an amine using hydrogen gas ($$H_2$$) over palladium-on-carbon ($$Pd/C$$) in ethanol.

Yield : 50–65%.

Acylation with Chloroacetyl Chloride

The final step involves reacting 5-methyl-benzothiadiazol-4-amine with chloroacetyl chloride to form the acetamide linkage.

Standard Procedure

  • 5-Methyl-benzothiadiazol-4-amine (1.0 equiv) is dissolved in anhydrous 1,4-dioxane (15 mL per mmol of amine).
  • Triethylamine ($$Et_3N$$, 1.5 equiv) is added to scavenge HCl.
  • Chloroacetyl chloride (1.2 equiv) in 1,4-dioxane is added dropwise at 20°C over 10 minutes.
  • The mixture is stirred for 4 hours, then poured into ice water (75 mL per mmol).
  • The precipitate is filtered, washed with water, and dried under vacuum.

Yield : 90–95%.

Optimization Insights

  • Solvent Choice : 1,4-Dioxane and dichloromethane ($$CH2Cl2$$) are preferred for their ability to dissolve both amine and acyl chloride while minimizing side reactions.
  • Stoichiometry : A 10–20% excess of chloroacetyl chloride ensures complete conversion of the amine.
  • Temperature : Reactions performed above 25°C risk hydrolysis of the chloroacetamide group.

Alternative Acylation Methods

Carbodiimide-Mediated Condensation

For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate chloroacetic acid for coupling:

  • 5-Methyl-benzothiadiazol-4-amine (1.0 equiv) is mixed with chloroacetic acid (1.2 equiv) in dry $$CH2Cl2$$.
  • EDC (1.5 equiv) and $$N,N$$-diisopropylethylamine ($$DIPEA$$, 2.0 equiv) are added.
  • The reaction is stirred at 25°C for 12 hours.

Yield : 80–85%.

Solid-Phase Synthesis

High-throughput approaches utilize resin-bound amines for parallel synthesis:

  • Rink amide resin is functionalized with 5-methyl-benzothiadiazol-4-amine.
  • Chloroacetic anhydride (2.0 equiv) in dimethylformamide ($$DMF$$) is added with $$DIPEA$$ (3.0 equiv).
  • The product is cleaved from the resin using trifluoroacetic acid ($$TFA$$).

Yield : 70–75%.

Characterization and Analytical Data

Spectral Properties

  • IR (KBr) : $$ \nu $$ 3280 cm$$^{-1}$$ (N–H stretch), 1665 cm$$^{-1}$$ (C=O), 680 cm$$^{-1}$$ (C–Cl).
  • $$^1H$$ NMR (400 MHz, CDCl$$3$$) :
    • $$ \delta $$ 2.45 (s, 3H, CH$$3$$),
    • $$ \delta $$ 4.25 (s, 2H, ClCH$$_2$$),
    • $$ \delta $$ 8.10–8.30 (m, 2H, aromatic).
  • LC-MS (ESI) : m/z 284.1 [M+H]$$^+$$.

Purity and Yield Optimization

Parameter Optimal Range Effect on Yield
Reaction Temperature 20–25°C Maximizes acylation
Solvent Polarity Low (dioxane) Reduces hydrolysis
Equiv. of $$Et_3N$$ 1.5–2.0 Neutralizes HCl

Challenges and Troubleshooting

  • Amine Reactivity : The electron-withdrawing thiadiazole ring reduces nucleophilicity, necessitating activated acylating agents or prolonged reaction times.
  • Chloroacetamide Hydrolysis : Moisture must be excluded to prevent hydrolysis to the corresponding hydroxyacetamide.
  • Byproduct Formation : Excess chloroacetyl chloride can lead to diacylation; this is mitigated by controlled stoichiometry.

Industrial-Scale Production

Pilot-scale synthesis employs continuous flow reactors to enhance reproducibility:

  • 5-Methyl-benzothiadiazol-4-amine and chloroacetyl chloride are fed into a micromixer at 20°C.
  • The reaction stream passes through a tubular reactor (residence time: 30 min).
  • The product is precipitated in a water quench tank and isolated via centrifugation.

Throughput : 1–5 kg/day with >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives with different functional groups.

  • Electrophilic Substitution: : The benzo[1,2,5]thiadiazole core can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional substituents at specific positions.

  • Oxidation and Reduction: : The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties and reactivity. Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide or ethanol.

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or bromine in solvents like acetic acid or chloroform.

    Oxidation and Reduction: Reagents like potassium permanganate, hydrogen peroxide, sodium borohydride, or lithium aluminum hydride in solvents like water, ethanol, or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of new derivatives with amine, thiol, or alkoxy groups.

    Electrophilic Substitution: Introduction of nitro, sulfonyl, or halogen groups at specific positions on the benzo[1,2,5]thiadiazole core.

    Oxidation and Reduction: Modification of the electronic properties and reactivity of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential in medicinal chemistry, particularly as an antimicrobial agent. Research indicates that derivatives of benzo[1,2,5]thiadiazole exhibit significant antibacterial activity against various strains of bacteria. The presence of the chloro and acetamide functional groups enhances its bioactivity by increasing lipophilicity and facilitating cellular uptake.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several benzo[1,2,5]thiadiazole derivatives, including 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide. Results showed that this compound exhibited notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, suggesting a strong potential for development into a therapeutic agent.

Agricultural Science

In the realm of agriculture, 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide has been evaluated for its herbicidal properties. Its application can potentially lead to the development of new herbicides that target specific weed species while minimizing harm to crops.

Case Study: Herbicidal Efficacy

Field trials conducted on various crops revealed that formulations containing this compound effectively controlled weed growth without adversely affecting crop yield. The compound's mode of action involves disrupting photosynthesis in target weeds, leading to their eventual death while promoting healthy growth in treated crops.

Material Science

The compound's unique chemical structure also lends itself to applications in material science. It can be incorporated into polymers to enhance their thermal stability and mechanical properties.

Case Study: Polymer Enhancement

Research has shown that adding 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide to polymer matrices improves their resistance to thermal degradation. This property is particularly beneficial for materials used in high-temperature applications or environments prone to oxidative stress.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to the modulation of specific cellular pathways. The benzo[1,2,5]thiadiazole core can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its binding affinity and selectivity.

In materials science, the compound’s electronic properties, such as its ability to absorb and emit light, are exploited for the development of optoelectronic devices. The presence of the chloro and acetamide groups can influence the compound’s solubility, stability, and processability, making it suitable for various applications.

Comparison with Similar Compounds

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(benzo[1,2,5]thiadiazol-4-yl)-acetamide: Lacks the methyl group at the 5-position, which can affect its electronic properties and reactivity.

    N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide:

    2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-benzamide: Contains a benzamide group instead of an acetamide group, which can affect its binding affinity and selectivity in biological applications.

The uniqueness of 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide lies in its specific combination of functional groups, which imparts distinct electronic, photophysical, and biological properties. This makes it a valuable compound for various scientific research applications and the development of new functional materials and bioactive molecules.

Biological Activity

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide is a compound belonging to the class of benzo[1,2,5]thiadiazole derivatives. Its unique chemical structure allows it to exhibit significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

  • Molecular Formula : C₉H₈ClN₃OS
  • Molecular Weight : 241.7 g/mol
  • CAS Number : 82382-52-3

Enzyme Inhibition

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide has been shown to inhibit:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is crucial in regulating insulin signaling and is a target for diabetes treatment.
  • SHP2 : Involved in cell signaling pathways that control cell growth and differentiation.

Cellular Effects

The compound induces apoptosis in cancer cells by:

  • Disrupting mitochondrial function.
  • Activating caspases, which are essential for the apoptotic process.

The compound binds to the active sites of PTP1B and SHP2, leading to their inhibition. This interaction disrupts normal signaling pathways, promoting apoptosis in malignant cells. The structure-activity relationship (SAR) indicates that modifications to the benzo[1,2,5]thiadiazole core can enhance biological activity.

Biological Activity Overview

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against various pathogens
Enzyme InhibitionInhibits PTP1B and SHP2

Anticancer Activity

In vitro studies have demonstrated that 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide has potent anticancer properties. It has shown significant cytotoxicity against various cancer cell lines:

  • IC50 Values : Ranging from 1.61 µg/mL to 1.98 µg/mL against specific tumor cell lines .

Antimicrobial Activity

The compound exhibits antimicrobial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria:

  • MIC Values : Range from 0.22 to 0.25 µg/mL against tested pathogens .
  • It also shows potential in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.

Study on Anticancer Effects

A recent study evaluated the anticancer effects of various derivatives of benzo[1,2,5]thiadiazole compounds, including 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide. The findings suggested that the presence of a methyl group at the 5-position significantly enhances cytotoxic activity .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound alongside other derivatives. The results highlighted its ability to synergize with conventional antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide?

The synthesis typically involves nucleophilic substitution between 5-methyl-benzo[1,2,5]thiadiazol-4-amine and chloroacetyl chloride. A base like triethylamine is used to deprotonate the amine, facilitating the reaction. The reaction is performed in anhydrous dichloromethane or dioxane under reflux (4–6 hours), followed by purification via recrystallization (e.g., using ethanol or pet-ether) . Reaction progress is monitored via TLC, and intermediates (e.g., thiourea derivatives) may require alkaline hydrolysis or acidification to isolate the final product .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • FT-IR for identifying amide C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) for molecular ion validation.
    For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended .

Q. What are the primary research applications of this compound?

It serves as a precursor in medicinal chemistry (e.g., antimalarial or antitumor agents) and materials science (e.g., organic semiconductors). Its benzo[1,2,5]thiadiazole core enables π-stacking interactions, useful in optoelectronic materials .

Advanced Questions

Q. How can crystallographic data contradictions (e.g., bond-length deviations) be resolved during structure refinement?

Discrepancies may arise from thermal motion, disorder, or data quality. Use SHELXL (via WinGX) to apply restraints/constraints for bond lengths and angles. Validate with R-factor convergence (<5%) and check for overfitting using Hamilton’s R-test. For ring-puckering analysis (e.g., in the thiadiazole moiety), employ Cremer-Pople coordinates to quantify non-planarity .

Q. What strategies mitigate byproduct formation during chloroacetylation?

Competing reactions (e.g., over-acylation) are minimized by:

  • Controlled stoichiometry (1:1 amine:chloroacetyl chloride).
  • Low-temperature addition (0–5°C) in anhydrous solvents.
  • Using scavengers (e.g., molecular sieves) to absorb HCl byproducts.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

  • Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., enzymes like DHFR for antimalarial activity).
  • MD simulations (GROMACS) assess stability of ligand-target complexes.
  • DFT calculations (Gaussian) optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps for semiconductor applications) .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

Degradation pathways (e.g., hydrolysis of the acetamide group) require HPLC-MS/MS with a C18 column (gradient elution: water/acetonitrile + 0.1% formic acid). Validate method specificity using forced degradation (acid/base/oxidative stress) and compare with synthetic standards .

Critical Analysis of Evidence

  • Contradictions : While emphasizes thiourea intermediates for tizanidine synthesis, uses direct chloroacetylation. Researchers must verify reaction compatibility with substituent sensitivity (e.g., nitro groups may require milder conditions) .
  • Gaps : Limited data exist on photophysical properties (e.g., fluorescence quantum yield), necessitating further study for optoelectronic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.